(R)-3-Amino-2-(2-chlorobenzyl)propanoic acid
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Overview
Description
®-3-Amino-2-(2-chlorobenzyl)propanoic acid is an organic compound that features an amino group, a chlorobenzyl group, and a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Amino-2-(2-chlorobenzyl)propanoic acid typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 2-chlorobenzylamine.
Formation of Intermediate: The 2-chlorobenzylamine is then reacted with an appropriate α,β-unsaturated carbonyl compound to form an intermediate.
Hydrogenation: The intermediate undergoes hydrogenation to yield the desired ®-3-Amino-2-(2-chlorobenzyl)propanoic acid.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale hydrogenation processes using catalysts such as palladium on carbon (Pd/C) under controlled temperature and pressure conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
®-3-Amino-2-(2-chlorobenzyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso compounds.
Reduction: The chlorobenzyl group can be reduced to a benzyl group.
Substitution: The chlorine atom in the chlorobenzyl group can be substituted with other nucleophiles such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or ammonia (NH₃).
Major Products
Oxidation: Nitro or nitroso derivatives.
Reduction: Benzyl derivatives.
Substitution: Hydroxyl or amino-substituted derivatives.
Scientific Research Applications
®-3-Amino-2-(2-chlorobenzyl)propanoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which ®-3-Amino-2-(2-chlorobenzyl)propanoic acid exerts its effects involves interactions with specific molecular targets such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the chlorobenzyl group can engage in hydrophobic interactions, influencing the compound’s binding affinity and activity.
Comparison with Similar Compounds
Similar Compounds
2-Chlorobenzoic acid: Shares the chlorobenzyl group but lacks the amino and propanoic acid moieties.
3-Aminobenzoic acid: Contains the amino group but lacks the chlorobenzyl group.
Benzylamine: Contains the benzyl and amino groups but lacks the chlorobenzyl and propanoic acid moieties.
Uniqueness
®-3-Amino-2-(2-chlorobenzyl)propanoic acid is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity not found in the similar compounds listed above.
Properties
Molecular Formula |
C10H12ClNO2 |
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Molecular Weight |
213.66 g/mol |
IUPAC Name |
(2R)-2-(aminomethyl)-3-(2-chlorophenyl)propanoic acid |
InChI |
InChI=1S/C10H12ClNO2/c11-9-4-2-1-3-7(9)5-8(6-12)10(13)14/h1-4,8H,5-6,12H2,(H,13,14)/t8-/m1/s1 |
InChI Key |
LMSWMSASXMJXKK-MRVPVSSYSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)C[C@H](CN)C(=O)O)Cl |
Canonical SMILES |
C1=CC=C(C(=C1)CC(CN)C(=O)O)Cl |
Origin of Product |
United States |
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